The compound is derived from the benzodioxin structure, which is known for its presence in numerous natural products and synthetic pharmaceuticals. Its classification includes:
The synthesis of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide typically involves several key steps:
An alternative synthesis route involves reacting N-(2,3-dihydrobenzo[1,4]-dioxin-6-amine) with various acyl chlorides or sulfonyl chlorides under alkaline conditions to yield diverse derivatives with potential biological activity .
The reaction parameters such as temperature, time, and concentration of reactants are crucial for optimizing yield and purity. For instance, maintaining a controlled temperature during reflux can significantly affect the reaction kinetics and product formation.
The molecular structure of 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide includes:
The structural representation can be summarized as follows:
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₃N₃O₃ |
Molecular Weight | 207.23 g/mol |
InChI Key | UXTJRICYFSMTOV-UHFFFAOYSA-N |
SMILES Representation | CC(=O)NCC1COC2=CC=CC=C2O1 |
The compound can undergo various chemical reactions including:
Common reagents for these reactions include:
The mechanism by which 2-Amino-N-(2,3-dihydro-benzo[1,4]dioxin-2-ylmethyl)-N-methyl-acetamide exerts its effects involves:
Research indicates that compounds of this class may exhibit inhibitory effects on enzymes like acetylcholinesterase, making them candidates for therapeutic applications in neurodegenerative diseases .
The compound has been explored for several applications:
Research has shown that derivatives of this compound exhibit significant biological activities, making them valuable in drug discovery efforts .
CAS No.: 3463-92-1
CAS No.: 659-40-5
CAS No.:
CAS No.:
CAS No.: 916610-55-4
CAS No.: 25088-57-7